3-Nitrobenzanthrone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-nitrobenzo[b]phenalen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO3/c19-17-12-5-2-1-4-10(12)11-8-9-15(18(20)21)13-6-3-7-14(17)16(11)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJOWHGESRCVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881271 | |
| Record name | 3-Nitrobenzanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-34-9 | |
| Record name | 3-Nitrobenzanthrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17117-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrobenzanthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017117349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrobenzanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITROBENZANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4OJW7BC7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of 3 Nitrobenzanthrone
Synthesis of 3-Nitrobenzanthrone
The synthesis of this compound can be achieved through several distinct methodologies, primarily involving the direct nitration of benzanthrone (B145504) or a multi-step process involving cross-coupling and cyclization reactions.
Direct Nitration of Benzanthrone with Nitric Acid (e.g., in organic solvent or acetic anhydride)
The direct nitration of benzanthrone using nitric acid is a common method for producing this compound. iarc.frnih.gov This reaction can be carried out in the presence of an organic solvent or acetic anhydride (B1165640). iarc.frnih.gov
When benzanthrone is dissolved in nitrobenzene (B124822) and treated with concentrated nitric acid, this compound is the major product. allenpress.comresearchgate.netresearchgate.net A typical procedure involves a mole ratio of 8.9:1 (nitric acid to benzanthrone) and a reaction temperature of 40°C for 30 minutes. allenpress.comresearchgate.net This method can yield this compound in high quantities, reportedly up to 83.5%. allenpress.comresearchgate.net Other minor isomeric products, such as 1-, 9-, and 11-nitrobenzanthrone, are also formed in smaller yields. allenpress.comresearchgate.net
Alternatively, the nitration can be performed in acetic anhydride under ice-cold conditions. allenpress.comsfasu.eduallenpress.com This process yields a mixture of mono-nitrobenzanthrone isomers, including 1-, 2-, and this compound. sfasu.eduallenpress.com In one study, the average yields for 1-, 2-, and this compound were found to be 0.3%, 10.5%, and 6.4%, respectively. allenpress.comsfasu.edu The use of acetic anhydride as a solvent can significantly alter the product distribution compared to using nitrobenzene. allenpress.com The strength of the nitric acid used in acetic acid can also influence the isomeric ratio of the products. ias.ac.in For instance, 98% nitric acid in acetic acid has been reported to favor the formation of this compound. ias.ac.in
Table 1: Isomer Yields from Direct Nitration of Benzanthrone in Acetic Anhydride
| Isomer | Average Yield (%) |
| 1-Nitrobenzanthrone | 0.3 ± 0.1 |
| 2-Nitrobenzanthrone (B1231408) | 10.5 ± 2.6 |
| This compound | 6.4 ± 1.3 |
| Data from Onchoke & Ojeda, 2019. allenpress.comsfasu.edu |
Nitration with Gaseous Nitrogen Dioxide and Ozone
This compound can also be synthesized by the reaction of benzanthrone with gaseous nitrogen dioxide (NO₂) and ozone (O₃). iarc.frnih.govoup.comstudfile.netpageplace.de This method represents a potential pathway for the atmospheric formation of this compound, as benzanthrone is a known environmental contaminant. oup.com The reaction of benzanthrone with nitrogen dioxide, either alone or mixed with ozone, can produce a variety of nitrated products, including this compound. studfile.netpageplace.de The distribution of the resulting products can be significantly influenced by the solvent used. For example, using dichloromethane (B109758) as a solvent tends to favor the formation of this compound, while tetrachloromethane favors 2-nitrobenzanthrone. researchgate.net
Modified Ullmann Cross-Coupling Reaction and Friedel-Crafts Ring Closure
A more complex, multi-step synthesis of this compound involves a modified Ullmann cross-coupling reaction followed by a Friedel-Crafts ring closure. iarc.frnih.govallenpress.comresearchgate.netthieme-connect.com This synthetic route offers a high degree of control and can produce various nitrobenzanthrone isomers with significant yields. allenpress.comthieme-connect.com
The process begins with the Ullmann cross-coupling of a nitro-substituted 1-iodonaphthalene (B165133) with a methyl-iodo-benzoate in the presence of copper bronze powder in a solvent like DMF. allenpress.comresearchgate.netthieme-connect.com This is followed by hydrolysis of the resulting 2-(1-naphthyl)benzoic acid derivative. researchgate.netthieme-connect.com The final step is a Friedel-Crafts ring closure of the carboxylic acid, typically using a reagent like aluminum chloride, to form the benzanthrone ring system. researchgate.netthieme-connect.com This method has been successfully used to synthesize five mononitro-, three dinitro-, and one trinitrobenzanthrone. thieme-connect.com While this method can produce high yields of specific isomers, such as 9-nitrobenzanthrone (96%) and 11-nitrobenzanthrone (95%), the reported yield for this compound via this route is 50%. allenpress.com
Synthesis of this compound Derivatives
Synthesis of 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives
Derivatives of this compound can be synthesized, for example, by introducing heterylamino substituents. A synthetic route has been developed for new disubstituted heterylaminobenzanthrones starting from 9-nitro-3-bromobenzanthrone. mdpi.comdntb.gov.ua This method involves a nucleophilic aromatic substitution reaction where the bromine atom is displaced by a secondary cyclic amine. mdpi.com
The reaction is carried out by heating 3-bromo-9-nitrobenzanthrone with the appropriate heterocyclic secondary amine in a solvent such as 1-methyl-2-pyrrolidone. mdpi.com The presence of the nitro group at the 9-position facilitates this substitution reaction. dntb.gov.ua This synthetic approach has been used to prepare a series of 3-heterylamino-substituted 9-nitrobenzanthrone derivatives in yields ranging from 59% to 63%. mdpi.com These derivatives are deeply colored crystalline substances that exhibit intense luminescence in organic solvents. mdpi.com
Table 2: Synthesis of 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives
| Derivative | Reagent | Yield (%) | Melting Point (°C) |
| 3-Morpholino-9-nitro-7H-benzo[de]anthracen-7-one | Morpholine | 58 | 229–230 |
| 9-Nitro-3-(pyrrolidin-1-yl)-7H-benzo[de]anthracen-7-one | Pyrrolidine | 63 | 257–258 |
| 3-(4-Methylpiperazin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one | N-Methylpiperazine | 59 | 271–273 |
| 9-Nitro-3-(piperidin-1-yl)-7H-benzo[de]anthracen-7-one | Piperidine | 60 | 251–252 |
| Data from MDPI, 2023. mdpi.com |
Advanced Analytical and Detection Methodologies for 3 Nitrobenzanthrone
Chromatographic Techniques
Chromatographic methods are central to the analysis of 3-nitrobenzanthrone, providing the necessary separation from complex sample matrices prior to detection.
High-Performance Liquid Chromatography (HPLC) with Chemiluminescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with chemiluminescence detection is a highly sensitive method for the analysis of nitroaromatic compounds like this compound in environmental samples. This technique involves the separation of the target analyte on a stationary phase, followed by post-column reduction of the nitro group to an amino group. The resulting amine is then mixed with a chemiluminescence reagent, such as luminol, which emits light upon oxidation. The intensity of the emitted light is proportional to the concentration of the analyte.
A study focused on analyzing mutagenic nitrobenzanthrone (NBA) isomers in airborne particulates utilized a polymeric-type ODS column (Cosmosil 5C-18MS) for separation. nih.gov The mobile phase consisted of a mixture of 40% acetonitrile (B52724) and 60% 10 mM imidazole-HClO4 buffer, delivered at a flow rate of 1 mL/min. nih.gov This method demonstrated excellent sensitivity for 3-NBA, with a detection limit of 0.3 pmol (S/N = 3). nih.gov The analysis of airborne particulates from a heavy traffic location revealed the presence of 3-NBA at a concentration of 24.7 fmol/m³. nih.gov
Table 1: HPLC-Chemiluminescence Detection Parameters for this compound Isomers
| Parameter | Value |
|---|---|
| Column | Polymeric-type ODS (Cosmosil 5C-18MS) |
| Mobile Phase | 40% Acetonitrile, 60% 10 mM Imidazole-HClO4 buffer |
| Flow Rate | 1 mL/min |
| Detection Limit (S/N=3) | 0.3 pmol |
| Linear Calibration Range | 1 to 50 pmol |
Online Column-Switching HPLC-Electrospray Tandem Mass Spectrometry for Adduct Quantification
To enhance the detection and quantification of this compound-DNA adducts, a method based on online column-switching HPLC coupled to electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) has been developed. acs.orgnih.gov This automated approach provides structural confirmation of the adducts and offers high sensitivity and precision for analyzing samples from animal exposure studies. acs.orgnih.gov The system uses a column-switching valve to direct the analytes of interest onto an analytical column for mass spectrometric analysis while diverting interfering substances to waste. acs.org
This methodology has been successfully applied to determine three specific 3-NBA-derived DNA adducts: 2-(2'-deoxyguanosin-N2-yl)-3-aminobenzanthrone (dG-N2-3-ABA), N-(2'-deoxyguanosin-8-yl)-3-aminobenzanthrone (dG-C8-N-3-ABA), and 2-(2'-deoxyguanosine-8-yl)-3-aminobenzanthrone (dG-C8-C2-3-ABA). acs.orgnih.gov The method requires approximately 50 µg of hydrolyzed DNA on the column and achieves a limit of detection of 2.0 fmol for each adduct. nih.gov Analysis of DNA from rats treated with 3-NBA confirmed the presence of dG-N2-3-ABA and dG-C8-N-3-ABA, while dG-C8-C2-3-ABA was not detected in vivo. nih.gov
Table 2: 3-NBA-DNA Adducts Quantified by Online Column-Switching HPLC-ESI-MS/MS
| Adduct | Abbreviation | Limit of Detection (fmol) |
|---|---|---|
| 2-(2'-deoxyguanosin-N2-yl)-3-aminobenzanthrone | dG-N2-3-ABA | 2.0 |
| N-(2'-deoxyguanosin-8-yl)-3-aminobenzanthrone | dG-C8-N-3-ABA | 2.0 |
| 2-(2'-deoxyguanosine-8-yl)-3-aminobenzanthrone | dG-C8-C2-3-ABA | 2.0 |
Spectrometric Techniques
Spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound.
Mass Spectrometry (MS) (e.g., Electron Impact Mass Spectra)
Mass spectrometry, particularly with electron impact (EI) ionization, is a powerful tool for the identification of this compound. EI is considered a "hard" ionization technique, meaning it imparts high energy to the analyte molecules, leading to extensive fragmentation. azom.comwikipedia.org This fragmentation pattern provides a characteristic "fingerprint" that can be used for structural determination and confirmation. wikipedia.org
The electron impact mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight, followed by a series of fragment ions. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO2, NO, and CO from the molecular ion. nih.gov The resulting mass spectrum is unique to the compound's structure and can be compared to spectral libraries for positive identification.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within the this compound molecule. The UV-Vis spectrum of a compound is dependent on its chemical structure, particularly the presence of chromophores. The nitro group and the extended aromatic system of the benzanthrone (B145504) core in 3-NBA are strong chromophores that absorb light in the UV-Vis region.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus in the molecule.
In the ¹H-NMR spectrum of an aromatic compound like this compound, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the nitro group and the carbonyl group, as well as the ring currents of the aromatic system. This leads to a complex pattern of signals in the aromatic region of the spectrum.
The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The chemical shifts in ¹³C-NMR are spread over a much wider range than in ¹H-NMR, which often allows for the resolution of individual carbon signals. libretexts.org The positions of the signals are indicative of the type of carbon (e.g., aromatic, carbonyl) and its local electronic environment. For instance, carbons attached to electronegative atoms like oxygen and nitrogen will be deshielded and appear at a higher chemical shift. libretexts.org The presence of aromatic groups can sometimes lead to broadening of the NMR peaks due to anisotropic bulk magnetic susceptibility (ABMS). rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable analytical technique for the identification of functional groups within a molecule. While specific IR spectral data for this compound has been reported, this section outlines the expected characteristic absorption bands based on its molecular structure. nih.gov The this compound molecule contains several key functional groups that give rise to distinct peaks in the IR spectrum: a carbonyl group (C=O) of the ketone, a nitro group (-NO2), and aromatic ring structures (C=C and C-H bonds).
The presence of the aromatic nitro group is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, the asymmetric N-O stretching vibration is generally observed in the range of 1550-1475 cm⁻¹, while the symmetric stretch appears in the 1360-1290 cm⁻¹ region. orgchemboulder.com The carbonyl (C=O) stretching vibration of the ketone functional group is expected to produce a strong absorption band in the region of 1700-1665 cm⁻¹, as it is conjugated with the aromatic system.
Aromatic C-H stretching vibrations are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹. Furthermore, the carbon-carbon stretching vibrations within the aromatic rings will likely result in a series of absorptions in the 1600-1400 cm⁻¹ range.
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound, based on the typical frequency ranges for its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Aromatic Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| Conjugated Ketone (C=O) | Stretch | 1700 - 1665 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1600 - 1400 | Medium to Weak |
This table presents generalized expected wavenumber ranges for the functional groups present in this compound.
Sample Preparation and Matrix Effects in Environmental Matrices
The accurate determination of this compound in environmental samples is highly dependent on the sample preparation methodology, which aims to extract the analyte from the complex sample matrix and remove interfering substances. The choice of method is dictated by the nature of the environmental matrix, such as diesel exhaust particulates, soil, or biological tissues.
For the analysis of this compound in diesel exhaust particulate matter, a multi-dimensional high-performance liquid chromatography approach has been utilized, which in some cases, may not require an extensive clean-up procedure. However, for other complex matrices, more elaborate sample preparation is essential.
In the case of surface soil, a sensitive analytical method involves the extraction of this compound, followed by a chemical reduction to 3-aminobenzanthrone (B1253024). This derivatization step is followed by a clean-up procedure using silica (B1680970) gel chromatography to remove interfering compounds before analysis.
For biological samples like marine organisms, traditional methods such as Soxhlet extraction can be laborious and time-consuming. An alternative and more efficient approach is solid-liquid microextraction, which is suitable for small sample masses. Another effective technique for complex matrices is dispersive micro-solid phase extraction (d-μ-SPE). This method has been successfully applied for the determination of a range of polycyclic aromatic compounds, including this compound, in ascidians. The d-μ-SPE procedure often involves a subsequent clean-up step to minimize matrix effects.
Matrix effects, which can manifest as either suppression or enhancement of the analytical signal, are a significant challenge in the analysis of trace contaminants like this compound. These effects arise from co-extracted compounds from the sample matrix that can interfere with the ionization process in techniques like mass spectrometry. To mitigate these effects, various strategies are employed, including the use of matrix-matched standards for calibration, stable isotope-labeled internal standards, and thorough sample clean-up procedures. The complexity of the environmental matrix directly influences the severity of matrix effects, necessitating careful validation of the analytical method for each specific matrix type.
The following table provides a summary of sample preparation techniques for this compound in different environmental matrices.
| Environmental Matrix | Sample Preparation Technique | Key Aspects |
| Diesel Exhaust Particulate Matter | Three-Dimensional High-Performance Liquid Chromatography | May not require a separate clean-up step. |
| Surface Soil | Extraction and Derivatization | Reduction to 3-aminobenzanthrone followed by silica gel chromatography clean-up. |
| Marine Organisms (Polychaetes) | Solid-Liquid Microextraction | An efficient alternative to traditional Soxhlet extraction for small sample sizes. |
| Marine Organisms (Ascidians) | Dispersive Micro-Solid Phase Extraction (d-μ-SPE) | Involves a clean-up step to reduce matrix interferences. |
Mechanistic Investigations of 3 Nitrobenzanthrone Metabolic Activation
Phase I Metabolism: Reductive Pathways
The initial and crucial step in the bioactivation of 3-NBA is its Phase I metabolism, which is dominated by reductive pathways. oup.com This process involves the enzymatic reduction of the nitro group of the 3-NBA molecule.
The metabolic conversion of 3-NBA is catalyzed by various nitroreductases, leading to the formation of key metabolites. nih.gov The primary pathway involves the reduction of the nitro group to a hydroxylamino intermediate, N-hydroxy-3-aminobenzanthrone (N-OH-3-ABA). researchgate.net This reactive metabolite is considered a critical intermediate in the genotoxic activity of 3-NBA. nih.gov Further reduction of N-OH-3-ABA can lead to the formation of a more stable metabolite, 3-aminobenzanthrone (B1253024) (3-ABA). researchgate.net Both N-OH-3-ABA and subsequent reactive species are capable of binding to DNA, forming adducts that can lead to mutations if not repaired. researchgate.net The formation of 3-ABA has been observed in various cell cultures, including human lung adenocarcinoma A549 cells, after exposure to 3-NBA. nih.gov
Several xenobiotic-metabolizing enzymes have been identified as key players in the reductive activation of 3-NBA. These enzymes are found in various tissues, and their activity levels can influence an individual's susceptibility to the carcinogenic effects of 3-NBA.
NAD(P)H:quinone oxidoreductase (NQO1) is a major enzyme implicated in the bioactivation of 3-NBA. nih.gov This cytosolic enzyme catalyzes the two-electron reduction of quinones and has been shown to be highly effective in reducing 3-NBA to N-OH-3-ABA. researchgate.netaacrjournals.org Studies using human hepatic cytosols have demonstrated that the majority of the reductive activation of 3-NBA can be attributed to NQO1. aacrjournals.org The use of dicoumarol, an inhibitor of NQO1, has been shown to inhibit the formation of 3-NBA-DNA adducts, further supporting the significant role of this enzyme. nih.govaacrjournals.org Research with human recombinant NQO1 has confirmed its capacity to activate 3-NBA, leading to the formation of DNA adducts. aacrjournals.org Interestingly, 3-NBA has also been shown to induce the expression of NQO1 in the liver, lungs, and kidneys of rats, which could enhance its own genotoxic potential. nih.gov
Table 1: Key Enzymes in 3-Nitrobenzanthrone Metabolism
| Enzyme | Role in 3-NBA Metabolism | Key Findings |
|---|---|---|
| NQO1 | Major enzyme in the reductive activation of 3-NBA to N-OH-3-ABA. nih.govaacrjournals.org | Activity is inhibited by dicoumarol. nih.govaacrjournals.org 3-NBA can induce NQO1 expression. nih.gov |
| POR | Catalyzes the reductive activation of 3-NBA. aacrjournals.orgnih.gov | Its in vivo role may be less significant than NQO1 in the liver. nih.gov |
| CYP1A1 | Involved in the metabolic activation of 3-NBA. aacrjournals.orgnih.gov | Can be induced by 3-NBA. nih.gov |
| CYP1A2 | Involved in the metabolic activation of 3-NBA. aacrjournals.orgnih.gov | Can be induced by 3-NBA. nih.gov |
NADPH-Cytochrome P450 Oxidoreductase (POR), a membrane-bound flavoprotein located in the endoplasmic reticulum, is another enzyme capable of catalyzing the reductive activation of 3-NBA. aacrjournals.orgwikipedia.org POR is essential for transferring electrons from NADPH to cytochrome P450 enzymes. wikipedia.orgnih.gov Research has shown that human hepatic microsomes, which contain POR, can activate 3-NBA to form DNA adducts. aacrjournals.orgnih.gov The involvement of POR in this process has been confirmed using purified rabbit enzyme and recombinant human POR. nih.gov However, some in vivo studies in mice suggest that the role of hepatic POR in the nitroreduction of 3-NBA may be minor compared to cytosolic enzymes like NQO1, as no significant difference in liver DNA adduct levels was observed between wild-type mice and those with a hepatic deletion of POR. nih.gov
Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are primarily known for their role in oxidative metabolism. nih.govpharmatutor.org However, they can also participate in the reductive metabolism of certain compounds, including 3-NBA. nih.govaacrjournals.org While their primary role is often in detoxification, under certain conditions, they can contribute to the activation of procarcinogens. aacrjournals.org
Among the various CYP enzymes, CYP1A1 and CYP1A2 have been specifically implicated in the metabolism of 3-NBA. aacrjournals.orgnih.gov Studies have shown that these enzymes can contribute to the metabolic activation of this compound. aacrjournals.orgnih.gov In experiments using recombinant human P450s, CYP1A1 and CYP1A2 were among the enzymes that showed the capacity to activate 3-NBA, leading to the formation of DNA adducts. nih.gov Furthermore, similar to NQO1, the expression of both CYP1A1 and CYP1A2 can be induced by 3-NBA in rat liver, kidney, and lung, suggesting a potential for auto-enhancement of its own metabolic activation and carcinogenicity. nih.gov
Table 2: Research Findings on the Role of Specific Enzymes in 3-NBA Activation
| Enzyme | Experimental System | Observation | Reference |
|---|---|---|---|
| NQO1 | Human hepatic cytosols | Major contributor to reductive activation. | aacrjournals.org |
| NQO1 | In vitro with dicoumarol | Inhibition of DNA adduct formation. | nih.govaacrjournals.org |
| POR | Human hepatic microsomes | Competent in activating 3-NBA. | aacrjournals.orgnih.gov |
| POR | Hepatic POR-null mice | No significant difference in liver DNA adducts compared to wild-type. | nih.gov |
| CYP1A1/1A2 | Recombinant human enzymes | Capable of activating 3-NBA to form DNA adducts. | nih.gov |
| CYP1A1/1A2 | Rats treated with 3-NBA | Induction of enzyme expression in liver, lung, and kidney. | nih.gov |
Role of Specific Xenobiotic-Metabolizing Enzymes
Cytochrome P450 (CYP) Enzymes
Other CYPs (e.g., CYP2B6, CYP2A6, CYP3A4)
While the primary metabolic activation of this compound (3-NBA) involves nitroreduction, cytochrome P450 (CYP) enzymes play a significant role in the subsequent metabolism of its reduced metabolite, 3-aminobenzanthrone (3-ABA). The specific isoforms involved have been a subject of investigation to understand individual susceptibility to 3-NBA's carcinogenic effects.
Xanthine (B1682287)/Xanthine Oxidase
Xanthine oxidase (XO), a form of xanthine oxidoreductase, is another enzyme implicated in the metabolic activation of 3-NBA. nih.govwikipedia.org This enzyme is known for its role in purine (B94841) catabolism, where it catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.orgnih.govrsc.org In the process, it can generate reactive oxygen species. wikipedia.org Previous studies have demonstrated that xanthine oxidase can metabolically activate 3-NBA through nitroreduction, contributing to the formation of its downstream metabolites, such as N-hydroxy-3-ABA or 3-ABA. nih.gov The activity of XO, which is found in various tissues including the liver and lungs, represents a non-CYP-dependent pathway for the bioactivation of 3-NBA. nih.govwikipedia.org This enzymatic reaction contributes to the pool of reactive intermediates that can ultimately lead to DNA damage. The reduction of 3-NBA by xanthine oxidase is a crucial step, as the subsequent metabolites are key to the compound's genotoxicity.
Aldo-Keto Reductases (AKR1C1-1C3)
Recent research has identified human aldo-keto reductases (AKRs), specifically isoforms AKR1C1, AKR1C2, and AKR1C3, as significant contributors to the metabolic activation of 3-NBA. nih.gov These cytosolic enzymes catalyze the conversion of aldehydes and ketones to alcohols and are involved in the metabolism of steroids and prostaglandins. mybiosource.comwikipedia.orguniprot.org AKR1C1-1C3 have been shown to catalyze the three successive two-electron nitroreductions of 3-NBA to ultimately form 3-aminobenzanthrone (3-ABA). nih.gov
Studies comparing the kinetic efficiency of these AKRs with another key nitroreductase, NAD(P)H:quinone oxidoreductase 1 (NQO1), have yielded important insights. While NQO1 has a higher catalytic rate (kcat), the AKR1C isoforms possess a much lower Michaelis constant (Km), suggesting a higher affinity for 3-NBA. nih.gov This results in AKR1C1 and AKR1C3 having apparent catalytic efficiencies (kcat/Km) very similar to that of NQO1. nih.gov The low Km of AKR1C1-1C3 is particularly relevant for human exposure scenarios, which typically involve low concentrations of environmental 3-NBA. nih.gov In human lung epithelial cell lines, the combined activities of AKR1C1-1C3 and NQO1 account for approximately half of the total intracellular nitroreductase activity toward 3-NBA, with each enzyme family contributing roughly equally. nih.gov This discovery highlights a previously unrecognized but critical role for AKRs in the bioactivation of nitrated polycyclic aromatic hydrocarbons like 3-NBA. nih.gov
| Enzyme | Km (μM) | kcat (min-1) | kcat/Km (min-1 mM-1) |
|---|---|---|---|
| AKR1C1 | 1.5 ± 0.2 | 0.012 ± 0.0003 | 8.0 |
| AKR1C2 | 2.2 ± 0.6 | 0.004 ± 0.0003 | 1.8 |
| AKR1C3 | 1.7 ± 0.3 | 0.012 ± 0.0005 | 7.1 |
| NQO1 | 8.3 ± 0.9 | 0.058 ± 0.002 | 7.0 |
Formation of Electrophilic Arylnitrenium and Rearranged Carbenium Ions
The genotoxicity of 3-NBA stems from its metabolic activation to intermediates that can covalently bind to DNA, forming adducts. Following the initial nitroreduction to N-hydroxy-3-aminobenzanthrone (N-OH-3-ABA), this intermediate can undergo further transformation. The protonation of the hydroxyl group followed by the loss of a water molecule leads to the formation of a highly reactive electrophilic arylnitrenium ion. rsc.orgnih.gov This species is considered the ultimate reactive intermediate responsible for the DNA damage caused by many arylamines and nitroarenes. nih.gov
The arylnitrenium ion is unstable and can rearrange, potentially forming carbenium ions, which are also highly electrophilic. These reactive species can then attack nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine (B156593), to form stable covalent adducts. rsc.org Theoretical calculations have shown that the formation of several different 3-NBA-derived DNA adducts via its arylnitrenium ion is thermochemically favorable. rsc.org The reactivity of these arylnitrenium ions and the quantity of adducts they form with DNA are principal determinants of the subsequent genetic alterations. nih.gov
Oxidative Metabolism of 3-Aminobenzanthrone (3-ABA)
3-Aminobenzanthrone (3-ABA), the major metabolite formed from the nitroreduction of 3-NBA, is not an inert detoxification product. Instead, it can undergo further oxidative metabolism by cytochrome P450 enzymes, re-entering a cycle of toxicity. nih.govnih.gov Studies with rat and human hepatic microsomes have shown that 3-ABA is oxidized to multiple metabolites. nih.govnih.gov
Two of the primary oxidation products have been identified as N-hydroxy-3-ABA and the parent compound, 3-NBA, itself. nih.govnih.gov This indicates a metabolic retroversion where the reduced amine is oxidized back to the initial nitro compound. This re-oxidation is significant because N-hydroxy-3-ABA is a proximate carcinogen that can lead to the formation of the ultimate carcinogenic arylnitrenium ions. nih.gov The CYP1A subfamily of enzymes is primarily responsible for this N-oxidation pathway. nih.govnih.gov Other unidentified metabolites are also formed, predominantly by the action of CYP3A subfamily enzymes, indicating that multiple CYPs are involved in the complex metabolism of 3-ABA. nih.gov This oxidative pathway demonstrates that 3-ABA can act as a reservoir, being converted back into reactive species that contribute to the sustained genotoxicity of 3-NBA. nih.gov
Phase II Metabolism: Conjugation Pathways
Following the initial Phase I metabolic activation or modification, the metabolites of this compound can undergo Phase II conjugation reactions. These pathways typically involve the addition of an endogenous molecule to the metabolite, which generally increases its water solubility and facilitates its excretion from the body.
N-acetyltransferases (NATs) (NAT1, NAT2)
N-acetyltransferases (NATs) are Phase II enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A to arylamine and hydrazine (B178648) compounds. louisville.eduresearchgate.net In humans, two functional NAT enzymes, NAT1 and NAT2, are encoded by genes located on chromosome 8. louisville.edunih.gov These enzymes play a crucial role in the metabolism of the 3-NBA metabolite, 3-aminobenzanthrone (3-ABA).
The acetylation of 3-ABA by NAT1 and NAT2 is a critical step that can lead to either detoxification or, in some cases, further bioactivation. N-acetylation of the amino group of 3-ABA generally results in a more stable, less toxic compound that can be readily excreted. louisville.edu However, the N-hydroxy-3-ABA intermediate can be O-acetylated by NATs. This O-acetylation creates a highly unstable N-acetoxy-arylamine ester, which can spontaneously break down to form the highly reactive arylnitrenium ion, capable of binding to DNA. researchgate.net
Both NAT1 and NAT2 genes are polymorphic, leading to significant interindividual variations in acetylation capacity. nih.govyoutube.com Individuals can be categorized as rapid, intermediate, or slow acetylators based on their genetic makeup. youtube.com This genetic polymorphism can influence an individual's susceptibility to the carcinogenic effects of 3-NBA, as the balance between N-acetylation (detoxification) and O-acetylation (activation) can be shifted, altering the amount of DNA damage that occurs. nih.gov
Sulfotransferases (SULTs) (SULT1A1)
Sulfotransferases (SULTs) are pivotal in the metabolic activation of this compound (3-NBA), with SULT1A1 playing a predominant role. oup.comnih.gov This enzyme facilitates the O-sulfonation of N-hydroxy-3-aminobenzanthrone, a metabolite formed from the nitroreduction of 3-NBA. nih.gov The resulting sulfoxy ester is an unstable intermediate that spontaneously decomposes to a highly reactive nitrenium ion, which can then form covalent bonds with DNA, leading to the formation of DNA adducts. nih.govnih.gov
The significance of SULT1A1 in amplifying the genotoxicity of 3-NBA has been demonstrated in various in vitro models. nih.gov Studies using Chinese hamster V79 cells engineered to express human SULT1A1 have shown a marked increase in DNA adduct formation upon exposure to 3-NBA compared to control cells lacking the enzyme. nih.gov This enzymatic action primarily leads to the formation of purine adducts, with the N-acetyl group absent. nih.gov The expression of SULTs in human respiratory tissues is particularly relevant, as inhalation is a primary route of exposure to 3-NBA from sources like diesel exhaust. oup.comnih.gov
Genetic polymorphisms in the SULT1A1 gene can modulate an individual's susceptibility to the harmful effects of 3-NBA. doi.orgnih.gov The SULT1A1*2 variant, for instance, exhibits lower enzyme activity and stability, which may result in a reduced capacity to activate N-hydroxy-3-aminobenzanthrone, potentially lowering the cancer risk for individuals carrying this allele. doi.orgresearchgate.net
Minor Contribution of Glucuronidation and Glutathione (B108866) Conjugation
While sulfonation is a major pathway in the bioactivation of 3-NBA, other phase II conjugation reactions, such as glucuronidation and glutathione conjugation, appear to play a minor role. Glucuronidation, a common pathway for detoxifying a wide range of xenobiotics by increasing their water solubility for excretion, is generally considered a detoxification route. wikipedia.orgresearchgate.net However, in the context of 3-NBA, its contribution to metabolic activation is not prominent.
Similarly, glutathione conjugation is primarily a detoxification mechanism that protects cellular components from reactive electrophiles by forming stable S-conjugates. researchgate.netuomus.edu.iq While some glutathione conjugates can be further metabolized to reactive species, this pathway is not a significant contributor to the genotoxicity of 3-NBA. nih.gov A mercapturic acid metabolite of 3-aminobenzanthrone has been identified in the urine of rats treated with 3-NBA, indicating that glutathione conjugation does occur, but it is considered part of a detoxification process. nih.gov
Tissue-Specific Metabolic Activation Profiles (e.g., hepatic, pulmonary, urothelial)
The metabolic activation of this compound displays distinct profiles across different tissues, largely governed by the localized expression of metabolic enzymes.
Hepatic: The liver, a central hub for xenobiotic metabolism, is equipped to both activate and detoxify 3-NBA. acs.org Human liver microsomes can activate 3-aminobenzanthrone (3-ABA), a metabolite of 3-NBA, leading to DNA adduct formation. acs.orgaacrjournals.org Studies have implicated cytochrome P450 enzymes CYP1A1 and CYP1A2 in this hepatic activation. acs.orgaacrjournals.org
Pulmonary: As a primary site of exposure to airborne pollutants like 3-NBA, the lung possesses the enzymatic machinery for its metabolic activation. oup.com Human bronchial epithelial cells and alveolar macrophages express SULT1A1, highlighting the lung's capacity to locally generate the ultimate carcinogenic metabolites of 3-NBA. oup.com The presence of 3-NBA-DNA adducts in the lungs of rats following intratracheal instillation further confirms local metabolic activation. scispace.com
Urothelial: The urinary bladder is another target for 3-NBA's carcinogenicity, as its metabolites are excreted in urine. acs.orgnih.gov Human urothelial cancer cell lines have demonstrated the ability to bioactivate 3-NBA, with NAD(P)H:quinone oxidoreductase (NQO1) being a key enzyme in this process. acs.org This local activation can lead to the formation of DNA adducts within the bladder tissue. nih.gov
In Vivo and In Vitro Metabolic Pathway Comparisons
A strong correlation exists between the metabolic pathways of this compound observed in in vivo and in vitro studies, which has been crucial in elucidating its mechanism of carcinogenicity.
In vitro experiments using cell lines and subcellular fractions have been instrumental in identifying the specific enzymes involved in 3-NBA's metabolic activation. oup.comnih.gov These studies have established the roles of nitroreductases in the initial reduction of 3-NBA and the subsequent activation by acetyltransferases and sulfotransferases. nih.gov For instance, Chinese hamster V79 cells expressing human enzymes have been used to demonstrate the contribution of NAT1, NAT2, and SULT1A1 to the genotoxicity of 3-NBA. oup.comnih.gov
Molecular Mechanisms of 3 Nitrobenzanthrone Genotoxicity and Mutagenicity
DNA Adduct Formation
The genotoxicity of 3-nitrobenzanthrone (3-NBA) is primarily attributed to its ability to form covalent bonds with DNA, creating DNA adducts. This process is a critical initiating event in chemical carcinogenesis. The formation of these adducts is not a direct action of 3-NBA itself but requires metabolic activation to generate reactive intermediates that can bind to the DNA molecule. oup.com
The metabolic activation of 3-NBA begins with the reduction of its nitro group to form N-hydroxy-3-aminobenzanthrone (N-OH-3-ABA). nih.govresearchgate.net This initial step is catalyzed by various xenobiotic-metabolizing enzymes, including NAD(P)H:quinone oxidoreductase (NQO1), xanthine (B1682287) oxidase, and NADPH:cytochrome P450 reductase (POR). nih.goviarc.fr Among these, cytosolic NQO1 is considered a major enzyme in this bioactivation pathway. nih.govnih.gov
The intermediate, N-OH-3-ABA, is a pivotal molecule that can be further activated through two primary pathways involving phase II enzymes: O-acetylation and O-sulfonation. iarc.fraacrjournals.org
O-acetylation , catalyzed by N,O-acetyltransferases (NATs), particularly NAT1 and NAT2, converts N-OH-3-ABA into a highly reactive N-acetoxy ester. iarc.frnih.gov
O-sulfonation , mediated by sulfotransferases (SULTs) such as SULT1A1 and SULT1A2, transforms N-OH-3-ABA into a reactive N-sulfoxy ester. iarc.frnih.gov
These ester metabolites, N-acetoxy-3-aminobenzanthrone and N-sulfoxyoxy-3-aminobenzanthrone, are unstable and can undergo heterolytic cleavage of the N-O bond. This cleavage results in the formation of a highly electrophilic arylnitrenium ion. iarc.frcapes.gov.br This arylnitrenium ion is considered the ultimate DNA-binding species, capable of attacking the nucleophilic centers in DNA bases. researchgate.netiarc.fr The arylnitrenium ion exists as a resonance hybrid, which allows it to react at different positions, leading to a variety of DNA adducts. oup.comnih.gov
| Enzyme Class | Specific Enzymes | Role in Activation Pathway | Reference |
|---|---|---|---|
| Phase I Nitroreductases | NAD(P)H:quinone oxidoreductase (NQO1), Xanthine Oxidase, NADPH:Cytochrome P450 Reductase (POR) | Reduction of 3-NBA to N-hydroxy-3-aminobenzanthrone (N-OH-3-ABA) | nih.goviarc.fr |
| Phase II Conjugating Enzymes | N,O-acetyltransferases (NAT1, NAT2) | Formation of N-acetoxy ester from N-OH-3-ABA | iarc.frnih.gov |
| Sulfotransferases (SULT1A1, SULT1A2) | Formation of N-sulfoxy ester from N-OH-3-ABA | iarc.frnih.gov |
Following the formation of the reactive arylnitrenium ion, covalent bonds are formed with DNA, primarily at the purine (B94841) bases, guanine (B1146940) (dG) and adenine (B156593) (dA). oup.comcapes.gov.br Several specific adducts have been identified both in vitro and in vivo. mdpi.comnih.gov These adducts are considered premutagenic lesions that can lead to mutations if not repaired before DNA replication. oup.com The major adducts formed are non-acetylated, involving the binding of the 3-aminobenzanthrone (B1253024) (3-ABA) moiety to the DNA bases. oup.comnih.gov
This adduct is formed by the covalent binding of the C2 position of the 3-aminobenzanthrone (ABA) moiety to the exocyclic N2-amino group of deoxyguanosine. nih.govresearchgate.net Extensive research has identified dG-N2-3-ABA as one of the major and most persistent DNA adducts formed from 3-NBA in rodent tissues, such as the lung. oup.comnih.gov It is believed to be a significant contributor to the G-to-T transversion mutations induced by 3-NBA. mdpi.comcuni.cz Structurally, the dG-N2-3-ABA adduct resides in the minor groove of the DNA double helix. researchgate.net
This adduct results from the linkage between the nitrogen atom of the ABA moiety and the C8 position of deoxyguanosine. nih.govresearchgate.net Alongside dG-N2-3-ABA, dG-C8-N-3-ABA is a predominant adduct found in tissues of animals exposed to 3-NBA and is also implicated in the mutagenic process. oup.commdpi.com This adduct can cause significant distortion in the DNA helix, adopting a base-displaced intercalated conformation where the adducted guanine is shifted into the syn conformation. researchgate.netnih.gov This structural disruption is known to block DNA replication more strongly than the dG-N2-3-ABA adduct. koreascience.krd-nb.info
In addition to guanine adducts, 3-NBA also forms adducts with deoxyadenosine. The dA-N6-3-ABA adduct is formed when the C2 position of the ABA moiety binds to the exocyclic N6-amino group of deoxyadenosine. nih.govbiocompare.com This adduct has been identified as another of the three major DNA adducts formed in the lungs of rats treated with 3-NBA. nih.gov While generally found at lower levels than the guanine adducts, its formation demonstrates that the mutagenic potential of 3-NBA extends to adenine bases as well. nih.govresearchgate.net
| Adduct Name | Abbreviation | Binding Site on DNA Base | Binding Site on 3-Aminobenzanthrone Moiety | Reference |
|---|---|---|---|---|
| 2-(2'-deoxyguanosin-N2-yl)-3-aminobenzanthrone | dG-N2-3-ABA | N2 of Guanine | C2 | nih.govresearchgate.net |
| N-(2'-deoxyguanosin-8-yl)-3-aminobenzanthrone | dG-C8-N-3-ABA | C8 of Guanine | Nitrogen | nih.govresearchgate.net |
| 2-(2'-deoxyadenosin-N6-yl)-3-aminobenzanthrone | dA-N6-3-ABA | N6 of Adenine | C2 | nih.govbiocompare.com |
The metabolic activation pathway of 3-NBA involves both acetylation and sulfation of the N-hydroxy intermediate. iarc.fr This has led to investigations into whether the resulting DNA adducts retain the acetyl group. While acetylated adducts like N-(2'-deoxyguanosin-8-yl)-3-acetylaminobenzanthrone have been synthesized and identified in certain in vitro systems, studies on adducts formed in vivo in rodent tissues have consistently shown that the major adducts are non-acetylated. nih.govacs.orgnih.gov
The formation of non-acetylated adducts from an N-acetoxy intermediate suggests that the acetyl group is lost during the reaction with DNA. nih.gov It is proposed that N-hydroxy-3-aminobenzanthrone (N-OH-ABA) serves as a common intermediate for the formation of the electrophilic arylnitrenium ion that ultimately reacts with DNA, regardless of whether the subsequent activation step is acetylation or sulfation. nih.gov
Research using V79 cells engineered to express human NATs and SULTs showed that while these enzymes significantly enhance the formation of DNA adducts from 3-NBA, the adducts detected are predominantly of the non-acetylated type. nih.govoup.com This indicates that while O-acetylation and O-sulfonation are crucial for generating the highly reactive intermediate, the final adduct structure does not typically retain the acetyl or sulfonyl group. oup.com However, it has been noted that N-acetyl-N-hydroxy-3-aminobenzanthrone (N-Ac-N-OH-ABA), a metabolite of 3-NBA, can also be activated, but it appears to be a minor pathway, and the resulting adducts are less prevalent in vivo. researchgate.netoup.com
Adduct Persistence and Stability in Tissues
Following exposure, this compound (3-NBA) undergoes metabolic activation, leading to the formation of DNA adducts, which are covalent modifications of DNA that can lead to mutations if not repaired. Several studies have investigated the persistence and stability of these adducts in various tissues.
In a study involving Sprague-Dawley rats treated with a single intratracheal instillation of 3-NBA, DNA adducts were detected in the lungs, pancreas, kidneys, urinary bladder, heart, small intestines, and liver. nih.gov The same pattern of 3-NBA-derived DNA adducts was observed in all tissues for up to 36 weeks and in the blood for up to 20 weeks. nih.gov Total adduct levels in all organs exhibited a biphasic decline, with a rapid decrease in the first two weeks followed by a much slower reduction, reaching a stable plateau at 20 weeks post-treatment. nih.govoup.com Even at 36 weeks, the adduct levels remained at 20-30% of the initial levels. nih.govoup.com
The most abundant and persistent DNA adduct identified in the lung, the primary target organ for 3-NBA's carcinogenicity, is 2-(2'-deoxyguanosin-N2-yl)-3-aminobenzanthrone. nih.goviarc.fr The long-term persistence of this specific adduct is thought to be a critical factor in the carcinogenicity of 3-NBA. oup.comnih.gov Research suggests that this particular lesion increases the stability of the damaged DNA duplex, which may contribute to its long-term presence in tissues. nih.goviarc.fr The persistence of these DNA adducts, particularly the guanosine (B1672433) adducts, in target tissues like the lung is strongly associated with the induction of G:C to T:A transversions. nih.gov
Topical application of 3-NBA on the skin of mice also resulted in the formation of DNA adducts in the epidermis. nih.gov Interestingly, adducts were also found in other organs following this route of administration, suggesting that 3-NBA and its metabolites can be distributed systemically via the bloodstream. nih.gov The correlation observed between DNA adduct levels in the lung and blood suggests that blood adducts could potentially serve as biomarkers for respiratory exposure to 3-NBA in humans. nih.govoup.com
Mutational Spectra Analysis
G:C to T:A Transversions
A hallmark of the mutagenicity of this compound is its propensity to induce a specific type of mutation known as a G:C to T:A transversion. This mutational signature has been consistently observed across various experimental systems.
In mammalian cells and transgenic mouse mutation assays, 3-NBA predominantly causes G:C to T:A transversions. nih.gov This is strongly linked to the formation of persistent deoxyguanosine adducts in the DNA of target tissues. nih.gov For instance, in Muta™Mouse studies, a significant increase in G:C to T:A transversions was observed in the liver of 3-NBA-treated animals compared to spontaneous mutations (49% vs. 6%). niph.go.jp
This specific mutational pattern has also been replicated in human cell models. In human p53 knock-in (Hupki) murine embryonic fibroblasts, exposure to 3-NBA resulted in a high frequency of G:C to T:A transversions (46%) in the human p53 gene sequence. lu.seoup.com Notably, some of these transversions occurred at sites that are also mutated in human lung tumors. lu.seoup.com Further studies using human TP53 knock-in mouse embryo fibroblasts deficient in nucleotide excision repair (NER) confirmed that G:C to T:A transversions were the predominant mutation type, suggesting that these adducts may evade this major DNA repair pathway. nih.govresearchgate.net
The proposed mechanism for this specific mutation involves the misreplication of DNA containing a guanine adduct. It is hypothesized that during DNA replication, DNA polymerases preferentially insert an adenine opposite the adducted guanine base, following the "A-rule". niph.go.jpresearchgate.net This leads to the G:C to T:A transversion in the subsequent round of replication.
Frameshift Mutations in Bacterial Systems
In contrast to mammalian systems, this compound primarily induces frameshift mutations in bacterial assays, particularly in Salmonella typhimurium strain TA98. nih.govniph.go.jp This suggests a different mechanism of mutagenesis between bacterial and mammalian systems, which could be attributed to differences in the target genes or the DNA repair processes. nih.govniph.go.jp The high mutagenic potency of 3-NBA in TA98, a strain designed to detect frameshift mutagens, is comparable to that of other potent mutagens like 1,8-dinitropyrene. nih.gov While 3-NBA is also mutagenic in strain TA100, which detects base-pair substitutions, its activity is generally lower than in TA98. nih.gov
Base-Substitution Mutations in Mammalian Systems
In mammalian cells, this compound predominantly induces base-substitution mutations. niph.go.jp This is in contrast to the frameshift mutations commonly seen in bacterial systems. nih.govniph.go.jp Studies in human B-lymphoblastoid cell lines have shown that 3-NBA induces mutations at the thymidine (B127349) kinase and hypoxanthine (B114508) phosphoribosyltransferase loci. nih.gov
Analysis of mutations in the cII gene from the liver of Muta™Mouse treated with 3-NBA revealed that base substitutions accounted for the majority of the induced mutations (33 out of 41). niph.go.jp The most significant increase was in G:C to T:A transversions. niph.go.jp Similarly, in human embryonic kidney 293T (HEK293T) cells, the major types of mutations induced by a specific 3-NBA adduct, N-(2′-deoxyguanosin-8-yl)-3-aminobenzanthrone (C8-dG-ABA), were G → T substitutions, followed by G → A and G → C. acs.org These findings highlight that while base substitutions are the main outcome in mammalian cells, the specific type of substitution is heavily skewed towards G:C to T:A transversions. niph.go.jpacs.org
Genotoxicity Assays and Model Systems
Ames Test (Salmonella typhimurium strains TA98, TA100, YG1024, YG1029)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. This compound has been extensively evaluated using this test and has been found to be a potent mutagen.
3-NBA is highly mutagenic in Salmonella typhimurium strain TA98, which is indicative of its ability to cause frameshift mutations. nih.gov It is also mutagenic in strain TA100, which detects base-pair substitutions, although generally to a lesser extent than in TA98. nih.govresearchgate.net The mutagenic activity of 3-NBA in these strains is typically observed in the absence of an external metabolic activation system (S9 mix), indicating that it is a direct-acting mutagen that can be metabolically activated by bacterial enzymes. nih.govresearchgate.net In fact, the addition of a rat liver S9 fraction has been shown to deactivate 3-NBA, suggesting that mammalian metabolic enzymes may detoxify the compound or its metabolites in this assay. nih.goviarc.fr
The mutagenicity of 3-NBA is significantly enhanced in strains that overexpress certain metabolic enzymes. For instance, in strain YG1024, which overexpresses O-acetyltransferase, 3-NBA exhibits extremely high mutagenic potency. nih.gov Similarly, its metabolites, 3-aminobenzanthrone and 3-acetyl-3-aminobenzanthrone, show high mutagenic activity in strains TA98, TA100, YG1024, and YG1029 in the presence of a metabolic activation system, with the highest activity observed in YG1024. nih.goviarc.frresearchgate.net This highlights the critical role of nitroreduction and subsequent O-acetylation in the metabolic activation of 3-NBA to its ultimate mutagenic form.
Mutagenicity of this compound and its Metabolites in Ames Test Strains
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Effect |
|---|---|---|---|
| This compound | TA98 | Without | High |
| This compound | TA100 | Without | Moderate |
| This compound | YG1024 | Without | Very High |
| 3-Aminobenzanthrone | TA98 | With | High |
| 3-Aminobenzanthrone | TA100 | With | Moderate |
| 3-Aminobenzanthrone | YG1024 | With | Very High |
| 3-Aminobenzanthrone | YG1029 | With | High |
| 3-Acetyl-3-aminobenzanthrone | TA98 | With | High |
| 3-Acetyl-3-aminobenzanthrone | TA100 | With | Moderate |
| 3-Acetyl-3-aminobenzanthrone | YG1024 | With | Very High |
| 3-Acetyl-3-aminobenzanthrone | YG1029 | With | High |
Comet Assay (DNA Strand Breaks and Oxidative DNA Lesions)
The comet assay, or single-cell gel electrophoresis, is a sensitive method used to detect DNA damage in individual cells. Studies have shown that this compound (3-NBA) induces DNA strand breaks in a concentration-dependent manner in various human cell lines, including B-lymphoblastoid MCL-5 cells, hepatoma HepG2 cells, and lung-derived A549 and BEAS-2B cells. oup.comscispace.comnih.govnih.gov
In human B-lymphoblastoid MCL-5 cells, exposure to 3-NBA resulted in a concentration-dependent increase in DNA strand breaks. scispace.comnih.gov The strand-breaking activity of 3-NBA was more pronounced when a DNA repair inhibitor, hydroxyurea, was included, suggesting that the cells actively try to repair the damage caused by the compound. oup.comscispace.comnih.gov Similarly, in human hepatoma HepG2 cells, 3-NBA caused a genotoxic effect at concentrations of 12 nM and higher, as measured by DNA migration in the comet assay. nih.gov
The comet assay can be modified with lesion-specific enzymes to detect specific types of DNA damage. When the assay was performed with formamidopyrimidine-DNA glycosylase (FPG), which recognizes and removes oxidized purines, a significant increase in DNA damage was observed in A549 and Hepa1c1c7 cells treated with 3-NBA. researchgate.netnih.govoup.com This indicates that 3-NBA induces oxidative DNA lesions, specifically damage to guanine bases. researchgate.netnih.govscirp.org The induction of single-strand breaks and oxidative DNA lesions by 3-NBA is considered a key part of its genotoxic and cytotoxic effects. researchgate.netnih.govkcl.ac.uk
Table 1: DNA Damage Induced by this compound and its Metabolites in MCL-5 Cells (Comet Assay)
| Compound | Concentration (µM) | Median Comet Tail Length (mm) |
|---|---|---|
| Control (DMSO) | - | 7.7 - 13.1 |
| This compound (3-NBA) | 50 | 25.0 |
| 3-Aminobenzanthrone (3-ABA) | 50 | 48.0 |
| 3-Acetylaminobenzanthrone (3-Ac-ABA) | 50 | 54.5 |
| N-Acetyl-N-hydroxy-3-aminobenzanthrone (N-Ac-N-OH-ABA) | 50 | 65.0 |
Data sourced from Arlt et al. (2003). oup.comscispace.comnih.gov
Micronucleus Assay (Chromosomal Damage)
The micronucleus assay is a well-established method for assessing chromosomal damage. This compound has been shown to induce micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, in both in vivo and in vitro models. iarc.frresearchgate.net
In vivo, intraperitoneal administration of 3-NBA to mice led to an increased frequency of micronuclei in peripheral blood reticulocytes. iarc.frnih.gov These findings indicate that 3-NBA is clastogenic, meaning it can cause breaks in chromosomes.
In vitro studies using various human cell lines have confirmed the clastogenic activity of 3-NBA. In human B-lymphoblastoid MCL-5 and h1A1v2 cells, 3-NBA induced a significant, concentration-dependent increase in micronucleus formation. oup.comscispace.comnih.govcapes.gov.brnih.gov For instance, in MCL-5 cells, 3-NBA was effective at inducing micronuclei at concentrations as low as 1 µM. scispace.comnih.gov Similarly, in human hepatoma HepG2 cells, 3-NBA induced micronucleus formation at concentrations of 12 nM and above. nih.govoup.com The induction of micronuclei by 3-NBA and its metabolites is considered a key indicator of their chromosomal damaging potential. oup.comscispace.comnih.govscite.ai
Table 2: Micronucleus Induction by this compound and its Metabolites in MCL-5 Cells
| Compound | Concentration (µM) | Total Micronuclei per 500 Binucleate Cells (Mean ± SD) |
|---|---|---|
| Control (DMSO) | - | 1.7 - 3.0 |
| This compound (3-NBA) | 1 | 4.7 ± 0.6 |
| N-Acetyl-N-hydroxy-3-aminobenzanthrone (N-Ac-N-OH-ABA) | 1 | 4.7 ± 0.6 |
| 3-Aminobenzanthrone (3-ABA) | 5 | Effective concentration |
| 3-Acetylaminobenzanthrone (3-Ac-ABA) | 5 | Effective concentration |
Data sourced from Arlt et al. (2003). oup.comscispace.comnih.gov
Umu Gene Expression Assay
The umu gene expression assay is a bacterial short-term test that detects the induction of the SOS response, a global response to DNA damage in bacteria. The expression of the umuC gene is a key part of this response.
This compound has been shown to be a potent inducer of umu gene expression in Salmonella typhimurium tester strains. iarc.frnih.govpsu.eduresearchgate.net The genotoxic activity of 3-NBA in this assay is particularly high in strains that overexpress nitroreductase and O-acetyltransferase, such as NM2009 and NM3009. iarc.frnih.govresearchgate.net This indicates that the metabolic activation of 3-NBA through nitroreduction and subsequent O-acetylation is crucial for its genotoxicity. researchgate.netcore.ac.uk
Studies have also utilized S. typhimurium strains engineered to express human enzymes. For example, a strain expressing human sulfotransferase SULT1A1 was more effective at activating 3-NBA to genotoxic metabolites than strains expressing SULT1A2 or SULT1A3. iarc.frnih.gov Similarly, strains expressing human cytochrome P450 enzymes, such as CYP1A1 and CYP3A4, also showed enhanced umuC gene expression in the presence of 3-NBA, suggesting their role in its metabolic activation. researchgate.net
Transgenic Rodent Models (e.g., MutaMouse, cII gene)
Transgenic rodent models, such as the MutaMouse, are valuable tools for studying mutagenicity in vivo. These models carry reporter genes, like the lacZ or cII gene, which can be recovered from the animal's DNA to analyze mutations.
Studies using the MutaMouse have demonstrated that 3-NBA is a potent mutagen in vivo. oup.comnih.gov Following intraperitoneal administration of 3-NBA, significant increases in mutant frequencies were observed in the cII gene in the colon, liver, and bladder. nih.govnih.gov However, no increase in mutant frequency was seen in the lung, kidney, spleen, or testis. nih.govoup.com
Sequence analysis of the mutations in the cII gene from the liver of 3-NBA-treated mice revealed a predominance of G:C to T:A transversions. oup.comnih.govoup.com This specific mutation signature is consistent with the formation of DNA adducts at guanine residues, which are the most abundant adducts formed by 3-NBA. oup.com The induction of G:C to T:A transversions is likely caused by the misreplication of DNA containing these adducts. nih.gov
Table 4: Mutant Frequencies in the cII Gene of MutaMouse Treated with this compound
| Organ | Fold Increase Above Control |
|---|---|
| Colon | 7.0 |
| Liver | 4.8 |
| Bladder | 4.1 |
| Lung | No increase |
| Kidney | No increase |
| Spleen | No increase |
| Testis | No increase |
Human Cell Lines:
Human B-lymphoblastoid cell lines, such as MCL-5 and h1A1v2, have been extensively used to investigate the genotoxicity of 3-NBA. oup.comscispace.comcapes.gov.brnih.gov These cell lines are metabolically competent, meaning they express enzymes capable of activating chemicals into their genotoxic forms. scispace.com
In MCL-5 cells, 3-NBA has been shown to induce a range of genotoxic effects, including DNA strand breaks (as measured by the comet assay), chromosomal damage (as measured by the micronucleus assay), and DNA adduct formation (as detected by the ³²P-postlabelling assay). oup.comscispace.comnih.gov Furthermore, 3-NBA is an effective mutagen in these cells, inducing mutations at the thymidine kinase (tk) and hypoxanthine phosphoribosyltransferase (hprt) gene loci. iarc.frcapes.gov.brnih.gov
The pattern of DNA adducts formed in MCL-5 cells treated with 3-NBA is essentially the same as that observed in rats treated with the compound, indicating that these cells are a relevant model for studying the metabolic activation and genotoxicity of 3-NBA in humans. oup.comscispace.comnih.gov The findings in MCL-5 cells demonstrate that 3-NBA and its metabolites are effectively activated to DNA-damaging species in human cells, highlighting its potential genotoxic risk to humans. scispace.comnih.gov
Lung Epithelial Cells (e.g., A549, BEAS-2B)
The genotoxicity of this compound (3-NBA) has been extensively studied in human lung epithelial cells, which are a primary target of this airborne pollutant. In vitro studies using cell lines such as A549 and BEAS-2B have provided significant insights into the mechanisms of its toxicity.
In A549 cells, 3-NBA is a potent inducer of DNA damage. It rapidly forms bulky DNA adducts, with detectable levels observed after just 4 hours of exposure. mdpi.com This rapid metabolic activation underscores its high genotoxic potential in lung tissue. mdpi.com Studies have reported a dose-dependent increase in DNA adducts in A549 cells. mdpi.com Beyond adduct formation, 3-NBA induces micronuclei and increases the tail moment in the alkaline comet assay, indicating DNA strand breaks. nih.gov Exposure to 3-NBA also leads to an accumulation of A549 cells in the S-phase of the cell cycle, a common response to DNA damage that allows for repair before replication continues. nih.govoup.com
Similarly, in human bronchial epithelial BEAS-2B cells, 3-NBA is highly toxic, inducing DNA damage, apoptosis, and the formation of DNA adducts. iarc.frnih.gov It is considered more potent in inducing these effects compared to other nitro-PAHs like 1-nitropyrene (B107360) or the well-known carcinogen benzo[a]pyrene. nih.gov The DNA damage response in BEAS-2B cells involves the phosphorylation and activation of key signaling proteins, including ATM, Chk1/Chk2, H2AX, and p53. nih.gov The activation of this pathway is critical for the subsequent induction of apoptosis. oup.comnih.gov Chronic exposure of BEAS-2B cells to 3-NBA has been shown to promote malignant transformation, characterized by changes in gene expression related to cancer metabolism, metastasis, and angiogenesis. nih.gov
The table below summarizes the key genotoxic effects of this compound in lung epithelial cell lines.
| Cell Line | Observed Effect | Key Findings |
| A549 | DNA Adduct Formation | Rapid formation observed within 4 hours; dose-dependent increase. mdpi.com |
| DNA Strand Breaks | Increase in tail moment in comet assay. nih.gov | |
| Micronucleus Formation | Induction of micronuclei demonstrates clastogenic activity. nih.gov | |
| Cell Cycle Arrest | Accumulation of cells in S-phase. nih.govoup.com | |
| BEAS-2B | DNA Damage & Apoptosis | Potent inducer of apoptosis triggered by the DNA damage response. oup.comnih.gov |
| DNA Adduct Formation | Significant formation of DNA adducts. iarc.fr | |
| DNA Damage Response | Activation of ATM-Chk2-p53 signaling pathway. nih.gov | |
| Malignant Transformation | Chronic exposure leads to transformation and tumorigenicity. nih.gov |
Hepatoma Cells (e.g., HepG2, Hepa1c1c7)
Human hepatoma cell lines, such as HepG2 and the mouse hepatoma line Hepa1c1c7, have been instrumental in elucidating the metabolic activation and genotoxicity of 3-NBA in the liver.
In HepG2 cells, 3-NBA is metabolized to form multiple DNA adducts. nih.gov Using ³²P-postlabeling techniques, researchers identified specific adducts, including 2-(2'-deoxyadenosin-N⁶-yl)-3-aminobenzanthrone and 2-(2'-deoxyguanosin-N²-yl)-3-aminobenzanthrone, with the former being the major adduct. nih.gov The level of DNA adducts formed in HepG2 cells after 3-NBA exposure is significantly higher than that formed by its isomer, 2-nitrobenzanthrone (B1231408). Furthermore, 3-NBA has been shown to induce micronucleus formation and DNA damage in HepG2 cells. nih.gov
Studies in the mouse hepatoma cell line Hepa1c1c7 revealed that 3-NBA causes cell death, which is associated with increasing levels of DNA adducts, single-strand DNA breaks, and oxidative DNA damage, as measured by the comet assay. iarc.fr Similar to findings in lung cells, exposure to 3-NBA leads to an accumulation of Hepa1c1c7 cells in the S-phase of the cell cycle, linking DNA damage to cell cycle disruption. oup.com Research comparing different cell lines has suggested that BEAS-2B lung cells may be more sensitive to 3-NBA-induced DNA damage and cell death than Hepa1c1c7 cells. researchgate.net
The following table summarizes the research findings on 3-NBA's genotoxicity in hepatoma cell lines.
| Cell Line | Observed Effect | Key Findings |
| HepG2 | DNA Adduct Formation | Forms multiple adducts, primarily with adenine and guanine. nih.gov Adduct levels are higher than those induced by 2-NBA. |
| Micronucleus Formation | Demonstrates clastogenic potential. nih.gov | |
| DNA Damage | Induces DNA damage. nih.gov | |
| Hepa1c1c7 | DNA Adduct Formation | Levels of DNA adducts correlate with cell death. iarc.fr |
| DNA Damage | Induces single-strand DNA breaks and oxidative DNA damage. iarc.fr | |
| Cell Cycle Arrest | Causes accumulation of cells in S-phase. oup.com | |
| Cell Death | 3-NBA is cytotoxic, leading to cell death. iarc.fr |
Urothelial Cancer Cell Lines (e.g., RT4)
The detection of 3-NBA's metabolite, 3-aminobenzanthrone, in the urine of individuals occupationally exposed to diesel exhaust has raised concerns about its potential as a urinary bladder carcinogen. nih.gov Studies using urothelial cancer cell lines, such as the differentiated RT4 cell line, have explored this possibility.
In RT4 cells, 3-NBA is capable of being rapidly bioactivated, a process observable within 30 minutes of exposure. nih.gov This bioactivation leads to genotoxic consequences, including the formation of DNA adducts and DNA breaks. nih.gov Research comparing different bladder cancer cell lines found that 3-NBA induced higher levels of DNA adducts, reactive oxygen species (ROS), and DNA breaks in the more aggressive T24 cells than in the more differentiated RT4 cells. nih.gov This difference was partly attributed to the different p53 tumor suppressor protein statuses of the cell lines, suggesting that p53 may play a role in the cellular response to 3-NBA-induced damage. nih.gov
Enzymatic studies in RT4 cells have demonstrated that NAD(P)H:quinone oxidoreductase (NQO1) is the primary enzyme responsible for the bioactivation of 3-NBA. nih.gov At higher exposure concentrations, RT4 cells exhibit increased intracellular ROS, reduced proliferation, and hyperpolarisation of the mitochondrial membrane. nih.gov
Key findings on the genotoxicity of this compound in the RT4 urothelial cancer cell line are presented below.
| Cell Line | Observed Effect | Key Findings |
| RT4 | Bioactivation | Rapidly bioactivated within 30 minutes, primarily by the NQO1 enzyme. nih.gov |
| DNA Damage | Induces DNA adducts and DNA breaks. nih.gov | |
| Oxidative Stress | Causes increased intracellular reactive oxygen species (ROS). nih.govnih.gov | |
| Mitochondrial Effects | Leads to hyperpolarisation of the mitochondrial membrane at high concentrations. nih.gov |
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation
Mechanisms of ROS Production
The genotoxicity of this compound is not solely due to the formation of DNA adducts but is also significantly mediated by the induction of oxidative stress. The production of reactive oxygen species (ROS) is closely linked to its metabolic activation. nih.gov The metabolic reduction of the nitro group on 3-NBA, a critical step in its conversion to DNA-reactive metabolites, can generate ROS. researchgate.net This process creates an intracellular environment that is favorable to DNA damage. nih.gov
Mitochondrial ROS Production
The mitochondria are a primary site of ROS production within the cell, and evidence suggests they play a role in 3-NBA-induced oxidative stress. In human A549 lung epithelial cells, a portion of the ROS generated following 3-NBA exposure originates from the mitochondria. nih.gov This was demonstrated in studies where mitochondrial ROS production was significantly reduced by inhibitors of the mitochondrial electron transport chain. nih.gov Specifically, the use of rotenone (B1679576) (a complex I inhibitor) and thenoyltrifluoroacetone (a complex II inhibitor) led to a 20% reduction in 3-NBA-mediated ROS, confirming the contribution of these mitochondrial sites. nih.gov Furthermore, in RT4 urothelial cells, high concentrations of 3-NBA cause hyperpolarisation of the mitochondrial membrane, an effect often linked to mitochondrial dysfunction and oxidative stress. nih.gov
Modulation of ROS by Enzyme Inhibitors
The role of specific metabolic enzymes in 3-NBA-mediated ROS production has been investigated using various inhibitors. In A549 lung cells, the use of resveratrol, an inhibitor of CYP1A1, decreased ROS production by 50%, strongly suggesting a role for this enzyme in the oxidative stress response to 3-NBA. nih.gov Other inhibitors such as allopurinol (B61711) (a xanthine oxidase inhibitor) and dicoumarol (an NQO1 inhibitor) were also tested in these studies. nih.gov As noted previously, inhibitors of mitochondrial respiratory chain complexes I (rotenone) and II (thenoyltrifluoroacetone) were shown to partially reduce ROS formation, confirming the mitochondria as one source of the oxidative stress. nih.gov These findings indicate that the generation of ROS by 3-NBA is a complex process involving multiple enzymatic pathways in different cellular compartments.
Carcinogenesis and Tumorigenesis Research of 3 Nitrobenzanthrone
Evidence of Carcinogenicity in Rodent Models
Studies utilizing rodent models have provided clear evidence of the carcinogenic nature of 3-Nitrobenzanthrone. Intratracheal instillation of 3-NBA in rats has been shown to induce lung tumors, specifically squamous cell carcinomas. nih.govoup.comresearchgate.netoup.com In one long-term study, female Fischer 344 rats administered 3-NBA intratracheally developed lung tumors, with squamous cell carcinomas being the predominant type observed. researchgate.netoup.com This carcinogenic effect is linked to the formation of DNA adducts in the lung tissue, which are considered premutagenic lesions critical for initiating the carcinogenic process. oup.comresearchgate.net The most abundant and persistent DNA adduct found in the lungs of these rats was 2-(2′-deoxyguanosin-N2-yl)-3-aminobenzanthrone. nih.gov While high levels of DNA adducts were also found in the kidneys, tumor formation was primarily reported in the lungs, the target organ for its carcinogenic activity. nih.govresearchgate.netoup.com
Table 1: Summary of 3-NBA Carcinogenicity in Rodent Models
| Model Organism | Administration Route | Primary Outcome | Tumor Type | Key Findings |
|---|---|---|---|---|
| Fischer 344 Rats | Intratracheal Instillation | Lung Tumor Formation researchgate.netoup.com | Squamous Cell Carcinoma nih.govoup.comresearchgate.netoup.com | Tumor development associated with high levels of persistent DNA adducts in the lung. nih.govoup.com |
| NMRI Mice | Topical Administration | No Skin Tumors | N/A | Suggested that bio-activation of 3-NBA in mouse skin may be insufficient to initiate tumors in this model. nih.gov |
Dose-Response Relationships in Tumorigenesis
Table 2: Dose-Response in 3-NBA Induced Lung Tumors in Rats
| Group | Total Dose | Time to Tumor Onset | Tumor Incidence (at 18 months) |
|---|---|---|---|
| Low-Dose | 1.5 mg | 10-12 months researchgate.netoup.com | 3/16 (Squamous Cell Carcinoma) researchgate.netoup.com |
| High-Dose | 2.5 mg | 7-9 months researchgate.netoup.com | 11/16 (Squamous Cell Carcinoma) researchgate.netoup.com |
| Control | 0 mg | No tumors observed researchgate.netoup.com | 0/25 iarc.fr |
Molecular Alterations in Lung Carcinogenesis
Chronic exposure to 3-NBA instigates significant molecular changes, including the upregulation of key tumor-promoting genes. researchgate.netnih.gov Research has shown that long-term exposure of human lung epithelial cells to 3-NBA leads to an increase in the expression levels of Epiregulin (EREG) and Interleukin-6 (IL-6). researchgate.netnih.govresearchgate.net EREG, a ligand of the epidermal growth factor receptor (EGFR), and the inflammatory cytokine IL-6 are both implicated in cancer progression. researchgate.netresearchgate.net Their elevated expression in 3-NBA-transformed cells is associated with increased cell aggressiveness and correlates with poor survival outcomes in lung cancer patients. researchgate.netnih.govresearchgate.net
The upregulation of genes like EREG and IL-6 by 3-NBA subsequently activates critical intracellular signaling pathways that drive tumorigenesis. researchgate.netnih.gov The binding of EREG to its receptor can trigger multiple downstream pathways, including the PI3K/AKT and MEK/ERK pathways, which regulate cell proliferation, survival, and migration. mdpi.commdpi.comnih.gov Studies have demonstrated that in 3-NBA-transformed cells, the overexpression of EREG markedly activates both the PI3K/AKT and MEK/ERK signaling pathways. researchgate.netnih.govmdpi.com Furthermore, the elevated levels of EREG and IL-6 work synergistically to enhance the activation of the IL-6/STAT3 signaling pathway. researchgate.netnih.govresearchgate.net This cascade of pathway activation involving PI3K/AKT, MEK/ERK, and STAT3 is a central mechanism by which chronic 3-NBA exposure promotes malignant transformation and enhances clonogenic cell survival and migration. researchgate.netresearchgate.net
Table 3: Key Molecular Alterations Induced by 3-NBA
| Molecular Event | Specific Molecules/Pathways | Consequence |
|---|---|---|
| Gene Upregulation | Epiregulin (EREG) researchgate.netnih.gov | Promotes tumorigenesis through receptor activation. researchgate.netmdpi.com |
| Interleukin-6 (IL-6) researchgate.netnih.gov | Enhances inflammatory signaling and cell survival. researchgate.netresearchgate.net | |
| Pathway Activation | PI3K/AKT researchgate.netnih.govmdpi.com | Drives cell proliferation and survival. nih.gov |
| MEK/ERK researchgate.netnih.govmdpi.com | Regulates cell proliferation and migration. mdpi.comnih.gov | |
| IL-6/STAT3 researchgate.netnih.govresearchgate.net | Promotes clonogenic survival and migration. researchgate.net |
Impact on Cellular Homeostasis
Exposure to this compound disrupts normal cellular homeostasis by interfering with the cell cycle. nih.govresearchgate.net Studies on human lung epithelial cells have shown that treatment with 3-NBA can lead to an accumulation of cells in the S-phase of the cell cycle. nih.govresearchgate.net This S-phase arrest is indicative of DNA damage, which triggers cell cycle checkpoints to halt progression, presumably to allow for DNA repair. researchgate.netmedicalrealities.com A significant increase in the proportion of S-phase cells was observed after 24 hours of exposure to 3-NBA. nih.govresearchgate.net This deregulation of the cell cycle is a critical early event in response to the genotoxic stress induced by 3-NBA, which can contribute to the accumulation of mutations and the initiation of carcinogenesis if the damage is not properly repaired. nih.gov
Induction of Apoptosis
This compound (3-NBA) has been identified as a potent inducer of apoptosis, or programmed cell death, in various mammalian cell lines. nih.govoup.com Research indicates that this process is a critical component of its cytotoxic and carcinogenic profile. Studies have demonstrated that 3-NBA triggers apoptosis in human bronchial epithelial BEAS-2B cells, mouse hepatoma Hepa1c1c7 cells, and human A549 lung epithelial cells. nih.govnih.govnih.gov The apoptotic response in these cells is often characterized by classic morphological changes such as nuclear condensation and the cleavage of essential proteins like caspase-3 and poly-(ADP-ribose) polymerase (PARP). oup.com
The primary mechanism driving 3-NBA-induced apoptosis is the activation of a robust DNA damage response. oup.com Exposure to 3-NBA leads to the formation of DNA adducts and both single and double-strand DNA breaks. nih.goviarc.fr This damage activates a cascade of signaling proteins. Key events include the phosphorylation and activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a major sensor of double-strand DNA breaks. oup.com Activated ATM, in turn, phosphorylates downstream targets including the checkpoint kinases Chk1 and Chk2, and the histone variant H2AX (resulting in γH2AX), which serves as a marker for DNA double-strand breaks. oup.comnih.govresearchgate.netkcl.ac.uk
A central mediator of the apoptotic response to 3-NBA is the tumor suppressor protein p53. oup.comnih.gov Following DNA damage, p53 becomes phosphorylated at key residues (like Serine 15), leading to its stabilization and accumulation in the nucleus. oup.comnih.gov The transcriptional activity of p53 is crucial for the subsequent cell death; studies using inhibitors have shown that blocking p53's ability to activate gene transcription can completely abrogate 3-NBA-induced apoptosis. oup.comnih.govkcl.ac.uk
Furthermore, 3-NBA-induced apoptosis involves the mitochondrial pathway. Research has shown that 3-NBA causes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.govresearchgate.netkcl.ac.uk This event is a critical step in initiating the intrinsic apoptotic cascade. In contrast, its metabolite, 3-aminobenzanthrone (B1253024) (3-ABA), does not cause this translocation or a significant toxic response. nih.govresearchgate.net
Table 1: Key Research Findings on this compound-Induced Apoptosis
| Cell Line | Key Findings | References |
|---|---|---|
| Human Bronchial Epithelial BEAS-2B Cells | Potent induction of apoptosis via a DNA damage response. oup.com Activation of ATM, Chk1/Chk2, and phosphorylation of H2AX and p53. oup.com Apoptosis is dependent on the transcriptional activation of p53. oup.com Cleavage of caspase-3 and PARP observed. oup.com | nih.gov, oup.com, iarc.fr |
| Mouse Hepatoma Hepa1c1c7 Cells | Induces cell death (apoptosis and necrosis) linked to DNA adducts, single-strand breaks, and oxidative DNA damage. nih.govresearchgate.net Causes phosphorylation of H2AX, Chk1, Chk2, and ATM. nih.govresearchgate.netkcl.ac.uk Leads to nuclear accumulation of p53 and translocation of Bax to mitochondria. nih.govresearchgate.netkcl.ac.uk | nih.gov, researchgate.net, nih.gov, kcl.ac.uk |
| Human Lung Epithelial A549 Cells | Induces apoptosis and increases intracellular caspase activities. nih.gov | nih.gov |
| Human Colorectal Carcinoma HCT116 Cells | Shows a concentration-dependent decrease in cell viability. oup.com | oup.com |
Inhibition of Cell Proliferation
In addition to inducing apoptosis, this compound significantly inhibits cell proliferation in various human cell lines. nih.govacs.org This anti-proliferative effect is closely linked to its ability to cause DNA damage and disrupt the normal progression of the cell cycle.
Research has demonstrated that 3-NBA exposure leads to a marked reduction in cell proliferation in human lung epithelial A549 cells and human urothelial cancer (RT4) cells. nih.govacs.orgnih.gov This inhibition is often accompanied by distinct alterations in cell cycle distribution. In human bronchial epithelial BEAS-2B cells, 3-NBA treatment results in a significant accumulation of cells in the S-phase of the cell cycle. oup.comresearchgate.net This S-phase arrest is indicative of the cell's response to DNA damage, where the replication process is halted to allow for potential repair. oup.comresearchgate.net A similar S-phase accumulation was also observed in A549 cells following treatment with 3-NBA. nih.gov
Table 2: Effects of this compound on Cell Cycle and Proliferation
| Cell Line | Effect on Cell Proliferation / Cell Cycle | References |
|---|---|---|
| Human Bronchial Epithelial BEAS-2B Cells | Accumulation of cells in S-phase. oup.comresearchgate.net Reduction of cells in G1 phase. researchgate.net | oup.com, researchgate.net |
| Human Lung Epithelial A549 Cells | Inhibition of cell proliferation. nih.gov Increased number of S-phase cells. nih.gov | nih.gov |
| Human Urothelial Cancer (RT4) Cells | Reduced proliferation at higher doses. acs.orgnih.gov | nih.gov, acs.org |
| Human p53 knock-in (Hupki) murine embryonic fibroblasts (HUFs) | Decrease in cell survival upon exposure. oup.com | oup.com |
Biomarker Development and Human Biomonitoring of 3 Nitrobenzanthrone Exposure
Urinary Biomarkers (e.g., 3-aminobenzanthrone)
The monitoring of urinary metabolites is a non-invasive method to assess human exposure to 3-NBA. Following inhalation or ingestion, 3-NBA is metabolized in the body and its byproducts are excreted in the urine. iarc.frnih.gov The primary metabolite identified for biomonitoring is 3-aminobenzanthrone (B1253024) (3-ABA). iarc.froup.com
Studies have successfully detected 3-ABA in the urine of individuals occupationally exposed to diesel engine exhaust, such as underground salt-mine workers. iarc.frnih.gov In one such study, the levels of 3-ABA in 24-hour urine samples from both smoking and non-smoking workers ranged from 1 to 143 ng. nih.gov The presence of 3-ABA in urine confirms that humans absorb 3-NBA from environmental sources like diesel emissions, and it serves as a detectable biomarker of this exposure. nih.govoup.com
Further research in animal models has identified other potential urinary biomarkers. In rats administered 3-NBA, metabolites such as 3-acetylaminobenzanthrone and a mercapturic acid metabolite, N-acetyl-S-(3-aminobenzanthrone-2-yl)cysteine, have been identified in the urine. nih.gov These findings suggest that a panel of urinary metabolites could be used for more comprehensive biomonitoring in exposed human populations. nih.gov
| Study Population | Biomarker Detected | Concentration Range (ng/24-hour urine) | Source of Exposure |
| Underground Salt-Mine Workers | 3-aminobenzanthrone | 1–143 | Diesel Engine Exhaust |
Table 1: Urinary Biomarker Levels in a Human Population Exposed to Diesel Exhaust. Data from Seidel et al., 2002. iarc.frnih.gov
DNA Adduct Biomarkers in Human Tissues (e.g., lymphocytes, urothelial cells)
3-Nitrobenzanthrone is a genotoxic compound that, upon metabolic activation, forms covalent bonds with DNA, creating DNA adducts. oup.com These adducts are considered critical premutagenic lesions that can initiate the carcinogenic process. oup.comoup.com Their detection in human tissues serves as a direct biomarker of biologically effective dose and genotoxic risk. oup.com
Metabolic activation of 3-NBA proceeds through the reduction of its nitro group, leading to reactive intermediates that bind to DNA, primarily to purine (B94841) bases. oup.comnih.gov Studies have identified several specific DNA adducts in both in vitro and in vivo models. The predominant and most persistent adducts found in rodent target tissues are 2-(2′-deoxyguanosin-N2-yl)-3-aminobenzanthrone (dG-N2-ABA) and N-(2′-deoxyguanosin-8-yl)-3-aminobenzanthrone. oup.comoup.com
Research using human cells has confirmed the formation of these damaging lesions. In human B lymphoblastoid MCL-5 cells, exposure to 3-NBA and its metabolites resulted in multiple DNA adducts, with levels ranging from 1.3 to 42.8 adducts per 10⁸ nucleotides. nih.gov Similarly, studies on human urothelial cancer cells (RT4) have noted the formation of DNA adducts following 3-NBA exposure, highlighting its potential as a urinary bladder carcinogen. acs.orgnih.govresearchgate.net The persistence of adducts like dG-N2-ABA, which was detectable in the blood of rats 20 weeks after exposure, suggests its utility as a long-term biomarker for human respiratory exposure to 3-NBA. oup.com The detection of an identical adduct pattern in the blood and various organs of rats after respiratory exposure further supports the use of adducts in accessible tissues like blood (lymphocytes) as a surrogate for adducts in target tissues like the lung. nih.gov
| DNA Adduct | Human Tissue/Cell Type Studied | Key Findings |
| Multiple purine adducts | B lymphoblastoid cells (MCL-5) | All major 3-NBA-derived DNA adducts were formed from reductive metabolites. nih.gov |
| 2-(2′-deoxyguanosin-N2-yl)-3-aminobenzanthrone (dG-N2-ABA) | --- | Identified as a major persistent adduct in animal models; proposed as a useful biomarker for human exposure. oup.comoup.com |
| N-(2′-deoxyguanosin-8-yl)-3-aminobenzanthrone | --- | Identified as a predominant DNA adduct in vivo. oup.comoup.com |
| Unspecified DNA adducts | Urothelial cancer cells (RT4) | Formation of DNA adducts observed, linking 3-NBA to potential bladder carcinogenicity. acs.orgnih.govresearchgate.net |
Table 2: Key this compound-DNA Adducts and their Relevance to Human Biomonitoring.
Metabolomic Approaches for Toxicity Assessment
Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, provides a powerful tool for understanding the systemic response to chemical exposures like 3-NBA. bmj.comfrontiersin.org By analyzing the global metabolic profile, researchers can identify perturbations in key biochemical pathways, offering insights into the mechanisms of toxicity. frontiersin.org
Studies utilizing metabolomic approaches on human urothelial cancer cells (RT4) exposed to 3-NBA have revealed a distinct dose-dependent cellular response. acs.orgnih.govresearchgate.net At low, environmentally relevant concentrations, the cells initiated an adaptive response characterized by elevated levels of various antioxidants. acs.orgnih.govbmj.com This suggests an initial attempt by the cells to counteract the oxidative stress induced by 3-NBA.
However, as exposure concentrations increased, this adaptive mechanism became insufficient. acs.orgnih.gov The cells then appeared to reprogram their metabolism to maintain homeostasis, primarily through the activation of the pentose (B10789219) phosphate (B84403) pathway (PPP). acs.orgnih.govbmj.com The PPP is crucial for generating NADPH, a key determinant of the cellular defense system against oxidative stress. bmj.com Further analysis suggested that the folate metabolism and an additional carbon influx into the PPP via gluconate metabolism also play a role in this metabolic reprogramming, supporting the production of NADPH for cell protection. bmj.com These metabolomic findings highlight the complex cellular strategies for coping with 3-NBA-induced toxicity and provide novel biomarkers for assessing its effects.
| Exposure Level | Cellular Response | Key Metabolic Pathway Altered |
| Low (e.g., 0.0003 µM) | Adaptive mechanisms, increased antioxidant levels | Antioxidant pathways |
| High (e.g., 10-80 µM) | Overwhelmed adaptive response, metabolic reprogramming | Pentose Phosphate Pathway (PPP), Folate Metabolism, Gluconate Metabolism |
Table 3: Summary of Metabolomic Responses in Human Urothelial Cells (RT4) Exposed to this compound. acs.orgnih.govbmj.com
Computational and Theoretical Approaches in 3 Nitrobenzanthrone Research
In Silico Docking Studies of Enzyme-Substrate Interactions
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-NBA research, docking has been instrumental in elucidating how this compound interacts with metabolic enzymes, which is the first step in its bioactivation.
Flexible in silico docking methods have been employed to model the binding of 3-NBA to the active sites of human enzymes known to be involved in its reductive activation, such as NAD(P)H:quinone oxidoreductase (NQO1) and cytochromes P450 (CYP) 1A1 and 1A2. nih.govmdpi.comnih.gov
Studies modeling the interaction with NQO1 indicated that 3-NBA fits well within the enzyme's active site. nih.gov More detailed docking studies have been performed on the CYP1A subfamily of enzymes. These simulations aimed to explain why CYP1A1 and CYP1A2 are highly effective at reducing 3-NBA, while the structurally similar CYP1B1 is almost inactive in this regard. nih.govmdpi.com The results showed that the binding orientation of 3-NBA within the active sites of CYP1A1 and CYP1A2 allows for efficient electron transfer from the heme cofactor, a critical step in the reduction process. mdpi.com In contrast, the orientation within CYP1B1 is less favorable. mdpi.com
The calculated binding free energies from these docking studies quantify the affinity of 3-NBA for each enzyme, further explaining the observed differences in metabolic activity. mdpi.com
| Enzyme | Estimated Binding Free Energy (kcal/mol) | Key Interacting Residues/Observations |
|---|---|---|
| CYP1A1 | -8.04 | Favorable binding orientation allows for fast electron flow from the porphyrin ring of the heme cofactor. mdpi.com |
| CYP1A2 | -8.02 | Favorable binding orientation similar to CYP1A1. mdpi.com |
| CYP1B1 | -7.73 | Less favorable binding orientation compared to CYP1A1 and CYP1A2, resulting in lower reductive activity. nih.govmdpi.com |
Ab Initio Calculations for Reaction Mechanism Elucidation
Ab initio calculations, which are based on the fundamental principles of quantum mechanics, have been used to investigate the thermodynamic and kinetic feasibility of the metabolic activation pathways of 3-NBA. mdpi.comnih.gov These calculations provide detailed information about the electronic structure of molecules and the energy changes that occur during a chemical reaction.
A key application of these methods in 3-NBA research has been to study the nitroreduction pathway that leads to its genotoxicity. mdpi.com This process involves the formation of several intermediates, including N-hydroxy-3-aminobenzanthrone, which can then generate a highly reactive arylnitrenium ion. nih.gov This ion is believed to be the ultimate carcinogenic species that reacts with DNA.
Density functional theory (DFT), a principal method in modern computational chemistry, has been used to calculate the stability of the arylnitrenium ions derived from 3-NBA and its isomers, such as 2-nitrobenzanthrone (B1231408) (2-NBA). oup.comoup.com These calculations revealed that the nitrenium ion of 3-NBA is significantly more stable (by approximately 10 kcal/mol) than that of the 2-NBA isomer. oup.comoup.com This greater stability provides a clear theoretical explanation for the much higher DNA adduct formation and mutagenic potency observed for 3-NBA compared to 2-NBA. oup.comoup.com
Furthermore, DFT calculations have been used to model the thermochemical cascades for the formation of various 3-NBA-derived DNA adducts from the arylnitrenium ion precursor. researchgate.net These studies found clear exothermic (energetically favorable) pathways for the formation of adducts that are observed experimentally, while the formation of hypothetical adducts not seen in experiments was calculated to be not thermochemically viable. researchgate.netresearchgate.net
Computational Models for Mutagenic Potential Prediction
Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to predict the biological activity of chemicals based on their molecular structure. researchgate.net For 3-NBA and related nitroaromatic compounds, these models are crucial for predicting mutagenic potential and understanding the structural features that confer this toxicity. nih.gov
Theoretical studies have systematically compared the calculated properties of a series of nitrobenzanthrone (NBA) derivatives with their experimentally determined mutagenic potency in the Ames test. nih.gov Using DFT calculations, researchers investigated the entire activation pathway, including properties like electron affinities and energies of water elimination and esterification. nih.gov While many of these properties did not correlate with mutagenicity, a strong and significant correlation was discovered between the stability of the ultimate reactive metabolite—the arylnitrenium ion—and the mutagenic activity. nih.gov
A strong negative linear correlation was established when the relative energies of the nitrenium ions for various mono- and di-substituted NBAs were plotted against the logarithm of their mutagenic potency in Salmonella typhimurium strains. nih.gov This indicates that the more stable the nitrenium ion (i.e., the lower its relative energy), the higher the mutagenic potential of the parent compound. nih.gov This finding underscores that the stability of this key intermediate is a critical determinant of the mutagenic potency of nitrobenzanthrones. nih.gov
| Compound | Mutagenic Potency (Revertants/nmol) | Calculated Property Correlated with Mutagenicity |
|---|---|---|
| 1-nitrobenzanthrone | Low activity | Higher relative energy of nitrenium ion (less stable). nih.gov |
| 2-nitrobenzanthrone | Low activity | Higher relative energy of nitrenium ion (less stable). oup.comnih.gov |
| This compound | Extremely high activity | Lower relative energy of nitrenium ion (more stable). oup.comnih.gov |
| 9-nitrobenzanthrone | Moderate activity | Intermediate relative energy of nitrenium ion. nih.gov |
| 3,9-dinitrobenzanthrone | High activity | Lower relative energy of nitrenium ion (more stable). nih.gov |
Modeling of DNA Adduct Conformations and Thermodynamic Properties
Once the reactive metabolite of 3-NBA forms a covalent bond with DNA, it creates a DNA adduct, which can disrupt normal cellular processes like replication and lead to mutations. Computational modeling is used to determine the three-dimensional structure of these adducts within the DNA double helix and to understand how they affect the stability and properties of the DNA.
The conformations of the major DNA adducts formed by 3-NBA have been investigated using a combination of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational refinement through molecular dynamics (MD) calculations. nih.gov These studies have revealed that different adducts adopt distinct conformations within the DNA duplex, which may correlate with their biological processing and repair. nih.govresearchgate.net
For instance, the N-(2'-deoxyguanosin-8-yl)-3-aminobenzanthrone (C8-dG-ABA) adduct was found to adopt a base-displaced intercalated conformation. nih.gov In this structure, the adducted guanine (B1146940) base is shifted into the syn conformation and the bulky aminobenzanthrone moiety stacks with the neighboring DNA bases. nih.gov This significant distortion of the DNA helix leads to a notable thermodynamic destabilization, as evidenced by a decrease in the thermal melting temperature (Tm) of the DNA duplex by 11 °C compared to the unmodified DNA. nih.gov
| Adduct | Modeled Conformation | Effect on DNA Duplex Thermodynamics |
|---|---|---|
| N-(2'-deoxyguanosin-8-yl)-3-aminobenzanthrone (C8-dG-ABA) | Base-displaced intercalated conformation; adducted guanine in syn conformation. nih.gov | Destabilizing; decreases melting temperature (Tm) by 11 °C. nih.gov |
| 2-(2'-deoxyguanosin-N2-yl)-3-aminobenzanthrone (dG(N2)-3ABA) | Resides in the minor groove, pointing toward the 5'-end of the modified strand. researchgate.netnih.gov | Stabilizing effect on the duplex. researchgate.netnih.gov |
Q & A
What are the primary mechanisms of DNA adduct formation by 3-Nitrobenzanthrone, and how can these be experimentally validated?
Classification: Basic
Answer:
3-NBA undergoes metabolic activation via nitroreduction by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 1A2 (CYP1A2), forming reactive intermediates like N-hydroxy-3-aminobenzanthrone (N-OH-ABA). These intermediates generate arylnitrenium ions that covalently bind to DNA, predominantly at the C8 position of guanine. DNA adducts can be detected using the 32P-postlabeling assay with nuclease P1 enrichment or butanol extraction . For validation, combine metabolic activation systems (e.g., human liver microsomes) with recombinant enzymes (CYP1A2, NAT1/2, SULT1A1/2) in cell lines (e.g., V79MZ-h1A2) to replicate adduct profiles observed in vivo .
How should researchers design dose-response studies to assess 3-NBA's dual role in oxidative stress and DNA damage?
Classification: Advanced
Answer:
Use environmentally relevant (0.0003–0.08 µM) and supra-physiological (10–80 µM) doses in human urothelial (RT4) or lung cell models. Measure NQO1 activity (via dicumarol inhibition), intracellular ROS (fluorometric assays), mitochondrial membrane potential (JC-1 staining), and DNA adducts (32P-postlabeling). Metabolomic profiling (GC-MS/LC-MS) can identify shifts in antioxidant pathways (e.g., glutathione synthesis) and pentose phosphate pathway activation at high doses . Include time-course analyses to distinguish adaptive responses (low doses) from cytotoxic thresholds .
What methodologies are recommended for detecting 3-NBA in environmental matrices, and how do matrix effects influence sensitivity?
Classification: Basic
Answer:
Extract 3-NBA from air particulate matter (PM2.5), soil, or water using solid-phase extraction (C18 cartridges) or Soxhlet extraction (dichloromethane). Quantify via HPLC-UV/Vis (λ = 254 nm) or GC-MS (electron capture detection). Matrix effects (e.g., humic acids in soil) can reduce recovery; mitigate by optimizing cleanup steps (silica gel chromatography) and using deuterated internal standards (e.g., 3-NBA-d9) .
How can contradictory findings on 3-NBA's metabolic activation pathways (e.g., CYP1A2 vs. NQO1 dominance) be resolved?
Classification: Advanced
Answer:
Contradictions arise from tissue-specific enzyme expression. Use isoform-selective inhibitors (α-naphthoflavone for CYP1A2; dicumarol for NQO1) in comparative assays across cell types (e.g., lung vs. liver). Employ siRNA knockdown in metabolically competent models (e.g., HepG2) to isolate contributions. Validate with recombinant enzyme systems and LC-MS-based metabolite profiling .
What standardized assays are used to evaluate 3-NBA's genotoxicity, and what are their limitations?
Classification: Basic
Answer:
- Ames test (TA98 strain with S9 metabolic activation): Detects frameshift mutations but misses bulky adducts.
- Comet assay : Measures single-strand breaks but cannot distinguish adduct-specific damage.
- 32P-postlabeling : Sensitive for adduct detection but requires high DNA input (~10 µg).
Combine assays with lacZ mutagenesis in transgenic rodent models (e.g., MutaMouse) for in vivo relevance .
How can researchers differentiate 3-NBA-induced oxidative stress from direct DNA adduct-driven mutagenesis?
Classification: Advanced
Answer:
Treat cells with ROS scavengers (e.g., N-acetylcysteine) and compare mutation spectra (e.g., TP53 vs. lacZ). Use CRISPR-edited lines lacking adduct repair pathways (e.g., Xpa-deficient fibroblasts) to isolate oxidative damage. Perform redox-sensitive GFP reporter assays alongside adduct quantification .
What experimental approaches elucidate the role of error-prone translesion synthesis (TLS) polymerases in 3-NBA mutagenesis?
Classification: Advanced
Answer:
Use siRNA knockdown of TLS polymerases (Pol η, κ, Rev1) in human cell lines (e.g., HEK293T). Transfect site-specific 3-NBA-adducted plasmids (e.g., C8-dG adducts) and analyze replication fidelity via Sanger sequencing or next-gen sequencing (Duplex Sequencing). Compare mutation spectra with wild-type and knockout models .
How can discrepancies between in vitro genotoxicity data and limited in vivo carcinogenicity evidence be addressed?
Classification: Advanced
Answer:
Develop humanized mouse models expressing human CYP1A2, NAT2, and SULT1A1 in lung tissue. Compare adduct persistence (via 32P-postlabeling) and tumor incidence in chronic exposure studies (6–12 months). Cross-reference with biomonitoring data (urinary 3-ABA metabolites) from occupationally exposed populations .
What metabolic pathways dominate 3-NBA bioactivation in human respiratory tissues, and how do polymorphisms affect risk?
Classification: Basic
Answer:
In lung cells, CYP1A2 mediates nitroreduction, while NAT2 and SULT1A1 acetylate/sulfonate N-OH-ABA to DNA-reactive species. Polymorphisms (e.g., NAT2 slow acetylators) increase adduct burden; assess via genotyping (PCR-RFLP) and case-control studies in high-exposure cohorts (e.g., diesel mechanics) .
What advanced models are recommended to study 3-NBA's human relevance given its Group 2B classification?
Classification: Advanced
Answer:
Use 3D lung organoids derived from primary epithelial cells to mimic metabolic and repair processes. Integrate real-world exposure data (PM2.5 levels) into air-liquid interface (ALI) cultures. Combine with multi-omics (transcriptomics, adductomics) to identify biomarkers (e.g., hemoglobin adducts) for epidemiological validation .
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